Cas no 896283-78-6 (N-3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl-3-methanesulfonylbenzamide)

N-3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl-3-methanesulfonylbenzamide 化学的及び物理的性質
名前と識別子
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- N-3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl-3-methanesulfonylbenzamide
- CZGLTDHHZWUFTB-UHFFFAOYSA-N
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- インチ: 1S/C21H16N2O4S2/c1-29(26,27)15-6-4-5-13(11-15)20(25)22-14-9-10-18(24)16(12-14)21-23-17-7-2-3-8-19(17)28-21/h2-12,23H,1H3,(H,22,25)/b21-16+
- InChIKey: JHUGCYWLVDRDFI-LTGZKZEYSA-N
- ほほえんだ: C(NC1C=CC(=O)/C(=C2\NC3=CC=CC=C3S\2)/C=1)(=O)C1=CC=CC(S(C)(=O)=O)=C1
N-3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl-3-methanesulfonylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2557-0023-1mg |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-methanesulfonylbenzamide |
896283-78-6 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2557-0023-2mg |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-methanesulfonylbenzamide |
896283-78-6 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2557-0023-5mg |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-methanesulfonylbenzamide |
896283-78-6 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2557-0023-2μmol |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-methanesulfonylbenzamide |
896283-78-6 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2557-0023-20mg |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-methanesulfonylbenzamide |
896283-78-6 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2557-0023-4mg |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-methanesulfonylbenzamide |
896283-78-6 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2557-0023-3mg |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-methanesulfonylbenzamide |
896283-78-6 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2557-0023-15mg |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-methanesulfonylbenzamide |
896283-78-6 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2557-0023-75mg |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-methanesulfonylbenzamide |
896283-78-6 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2557-0023-5μmol |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-methanesulfonylbenzamide |
896283-78-6 | 90%+ | 5μl |
$63.0 | 2023-05-16 |
N-3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl-3-methanesulfonylbenzamide 関連文献
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
N-3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl-3-methanesulfonylbenzamideに関する追加情報
N-3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl-3-methanesulfonylbenzamide: A Comprehensive Overview
The compound with CAS No 896283-78-6, known as N-3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl-3-methanesulfonylbenzamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which incorporates a benzothiazole ring system, a hydroxyphenyl group, and a methanesulfonyl substituent. These functional groups contribute to its versatile chemical properties and potential applications.
Recent studies have highlighted the importance of benzothiazole derivatives in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. The presence of the hydroxyphenyl group in this compound enhances its ability to interact with biological targets, making it a promising candidate for further exploration in pharmacological research. Additionally, the methanesulfonyl group imparts stability and modulates the compound's solubility, which are critical factors for drug delivery systems.
One of the most notable advancements in the synthesis of this compound involves the use of microwave-assisted techniques, which have significantly improved reaction efficiency and yield. Researchers have also explored the stereochemical properties of this molecule, revealing its potential for enantioselective synthesis—a key aspect in developing chiral drugs with higher efficacy and reduced side effects.
In terms of biological activity, N-3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl-3-methanesulfonylbenzamide has shown remarkable selectivity towards certain protein kinases, making it a valuable tool in studying cellular signaling pathways. Recent experiments have demonstrated its ability to inhibit key enzymes involved in inflammation and oxidative stress, suggesting its potential as a therapeutic agent for chronic diseases such as arthritis and neurodegenerative disorders.
The integration of computational chemistry methods has further enhanced our understanding of this compound's behavior at the molecular level. Advanced molecular docking studies have revealed how its structural features enable strong binding to specific receptor sites, providing insights into its mechanism of action. These findings have paved the way for rational drug design strategies tailored to optimize its pharmacokinetic properties.
Moreover, the environmental impact of synthesizing this compound has been a focus of recent research. Green chemistry approaches, such as catalytic hydrogenation and solvent-free reactions, have been implemented to reduce waste and energy consumption during production. These sustainable practices align with global efforts to promote eco-friendly chemical manufacturing.
In conclusion, N-3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl-3-methanesulfonylbenzamide represents a cutting-edge molecule with immense potential across multiple disciplines. Its unique structure, combined with innovative synthesis methods and promising biological activity, positions it as a key player in future advancements in medicine and materials science.
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